molecular formula C17H16N6O2 B3019109 2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396812-17-1

2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B3019109
CAS No.: 1396812-17-1
M. Wt: 336.355
InChI Key: ODCKMJMWVPJWQK-UHFFFAOYSA-N
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Description

2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a tetrazole ring and a phenylpropanamido group, making it a subject of interest for researchers.

Mechanism of Action

Target of Action

The primary target of this compound, also known as Razuprotafib or AKB-9778, is VE-PTP (Vascular Endothelial Protein Tyrosine Phosphatase) . VE-PTP is a negative regulator of Tie2 in diseased blood vessels . The Tie2 receptor is crucial for vascular development and the maintenance of endothelial cells .

Mode of Action

Razuprotafib inhibits VE-PTP by binding and inhibiting the intracellular catalytic domain of VE-PTP that inactivates Tie2 . This inhibition allows Razuprotafib to restore Tie2 activation, which enhances endothelial function and stabilizes blood vessels .

Biochemical Pathways

The inhibition of VE-PTP and subsequent activation of Tie2 by Razuprotafib affects the angiopoietin-Tie2 signaling pathway . This pathway plays a vital role in vascular development, inflammation, vascular permeability, and endothelial cell survival .

Pharmacokinetics

It is known that razuprotafib is self-administered by patients through subcutaneous injection . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of Tie2 by Razuprotafib leads to the enhancement of endothelial function and stabilization of blood vessels . This can have therapeutic effects in conditions such as diabetic vascular complications and acute respiratory distress syndrome (ARDS) in COVID-19 .

Action Environment

It is known that the compound is stable enough to be self-administered by patients through subcutaneous injection

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenylpropanamido Intermediate: This step involves the reaction of phenylpropanoic acid with an amine to form the phenylpropanamido group.

    Introduction of the Tetrazole Ring: The phenylpropanamido intermediate is then reacted with sodium azide and a suitable catalyst to introduce the tetrazole ring.

    Final Coupling Reaction: The tetrazole-containing intermediate is coupled with a carboxamide group under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The tetrazole ring and phenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or alkylating agents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Chemistry: It serves as a precursor for the synthesis of more complex molecules used in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxy-4-(3-phenylpropanamido)benzamide: Known for its histone deacetylase inhibitory activity.

    (S)-2-((S)-2-(4-(3-fluoropropyl)benzamido)-3-phenylpropanamido)pentanedioic acid: Studied for its potential as a PET imaging agent.

Uniqueness

2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to its combination of a tetrazole ring and a phenylpropanamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(3-phenylpropanoylamino)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c18-16(25)17-20-22-23(21-17)14-9-7-13(8-10-14)19-15(24)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H2,18,25)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCKMJMWVPJWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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